1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea
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Overview
Description
1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea is a compound that features a naphthalene ring and a thiophene ring connected by a thiourea linkage.
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of naphthylamine with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea can be compared to other thiourea derivatives and naphthalene-thiophene compounds:
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c19-16(17-11-13-7-4-10-20-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGWSZGKHIJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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